molecular formula C10H22N2O4 B2379547 Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate CAS No. 2551120-55-7

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate

Cat. No.: B2379547
CAS No.: 2551120-55-7
M. Wt: 234.296
InChI Key: CCMQCHLMMILZJP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a carbamate group. This compound is known for its unique reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of diethanolamine and benzyl chloride, followed by the addition of thionyl chloride and tert-butyl dicarbonate . The reaction conditions often include refluxing and subsequent hydrogenation to remove the benzyl protecting group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a different amino alcohol component.

    N-(tert-Butoxycarbonyl)-L-serine: Contains a tert-butyl carbamate group but with a serine backbone.

    Tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate: Similar structure but with a different substitution pattern on the amino group.

Uniqueness

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as a protecting group and its use in the synthesis of complex molecules make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4/c1-9(2,3)16-8(15)12(4)5-10(11,6-13)7-14/h13-14H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMQCHLMMILZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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